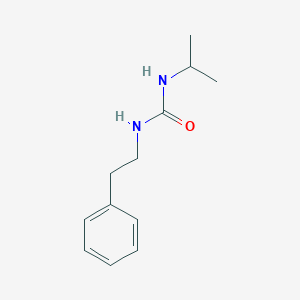

N-isopropyl-N'-(2-phenylethyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-isopropyl-N'-(2-phenylethyl)urea is a useful research compound. Its molecular formula is C12H18N2O and its molecular weight is 206.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

N-isopropyl-N'-(2-phenylethyl)urea and its derivatives have been explored for their potential as therapeutic agents. Urea derivatives are known for their ability to act as enzyme inhibitors and have been implicated in the development of drugs targeting various diseases.

Drug Development

Urea-based compounds have been extensively studied for their role in drug discovery. For example, a class of urea derivatives has shown promise as inhibitors of mitogen-activated protein kinases (MAPKs), which are crucial in inflammatory responses. The structural characteristics of these compounds allow them to form strong hydrogen bonds with target proteins, enhancing their efficacy as inhibitors .

Case Study: MAPK Inhibitors

- Compound: N-pyrazole-N-aryl urea

- Target: p38 MAPK

- Mechanism: Forms hydrogen bonds with key residues in the binding site, demonstrating significant inhibition of inflammatory pathways.

Agrochemical Applications

This compound is also utilized in the agrochemical sector, particularly as a herbicide or a precursor for herbicide synthesis. Urea derivatives have been identified as key structural motifs in several commercial herbicides.

Herbicide Synthesis

The synthesis of N-substituted ureas is pivotal for developing effective herbicides like Isoproturon, Linuron, and Diuron. These compounds are widely used for crop protection due to their ability to inhibit specific biochemical pathways in weeds.

Data Table: Herbicides Derived from Urea Derivatives

| Herbicide | Active Ingredient | Application |

|---|---|---|

| Isoproturon | N-isopropyl-N'-(4-isopropylphenyl)urea | Broadleaf weed control |

| Linuron | N,N'-dimethyl-N'-(3,4-dichlorophenyl)urea | Selective herbicide for crops |

| Diuron | N,N'-dimethyl-N'-(3,4-dichlorophenyl)urea | Soil residual herbicide |

Industrial Applications

Beyond medicinal and agrochemical uses, this compound has potential applications in various industrial processes.

Synthesis Methodologies

Recent advancements have led to the development of environmentally friendly synthesis methods for urea derivatives. A notable method involves the nucleophilic addition of amines to potassium isocyanate in water, which allows for high yields and purity without the need for organic solvents . This method not only enhances sustainability but also improves scalability for industrial applications.

Toxicological Considerations

The safety and environmental impact of this compound must be evaluated, especially given its use in agriculture. Studies on the toxicity of urea derivatives indicate varying levels of aquatic toxicity, necessitating careful assessment during product development .

Propiedades

Fórmula molecular |

C12H18N2O |

|---|---|

Peso molecular |

206.28 g/mol |

Nombre IUPAC |

1-(2-phenylethyl)-3-propan-2-ylurea |

InChI |

InChI=1S/C12H18N2O/c1-10(2)14-12(15)13-9-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H2,13,14,15) |

Clave InChI |

PSAWVIDTLZCUIF-UHFFFAOYSA-N |

SMILES |

CC(C)NC(=O)NCCC1=CC=CC=C1 |

SMILES canónico |

CC(C)NC(=O)NCCC1=CC=CC=C1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.